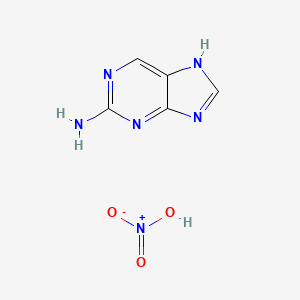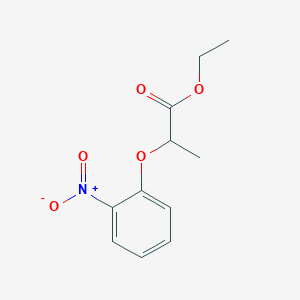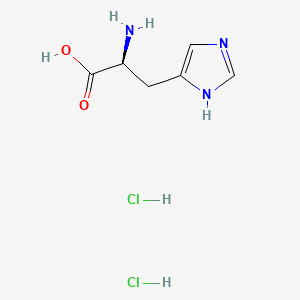
L-Histidine dihydrochloride
Übersicht
Beschreibung
L-Histidine dihydrochloride is a derivative of L-Histidine, an essential amino acid that is a component of proteins and is required for the production of histamine . It is a natural proteinogenic α amino acid useful as a cell growth supplement that supports protein and peptide biosynthesis . It is studied in a wide range of applications that involve imidazole chemistry and biochemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, L-Histidinium hydrochloride monohydrate (LHHCL) and L-Histidinium methyl ester dihydrochloride (LHMDHCL) were successfully grown by slow solvent evaporation technique .Molecular Structure Analysis
The molecular formula of this compound is C6H11Cl2N3O2 . According to XRD data, the grown crystal LHHCL was crystallized to an orthorhombic form having a space group P2 1 2 1 2 1, while LHMDHCL crystal belongs to a monoclinic form with a space group P2 1 .Physical and Chemical Properties Analysis
This compound is a white powder or crystal . It is soluble in water and saline . The UV–Vis study substantiates the transparency of LHHCL and LHMDHCL in the wavelength regions of 232–1000 nm and 230–1000 nm, respectively .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- Structural Insights : L-Histidine dihydrochloride's crystal structure has been analyzed to understand its molecular conformation. It was found to have a monoclinic crystal structure with specific cell dimensions and space group, revealing insights into its molecular arrangement (Mostad & Natarajan, 1995).
Optical, Dielectric, and Hardness Studies
- Material Properties : A study on L-histidinium methyl ester dihydrochloride, a crystal from the L-histidine family, showed significant findings in its structural, optical, dielectric, and hardness properties. These findings contribute to understanding the material aspects of L-Histidine derivatives (Albert & Gonsago, 2020).
Biosensing and Selective Recognition
- Biosensor Development : L-Histidine has been used to develop a biosensor for chiral detection using organic electrochemical transistors. This biosensor, based on molecularly imprinted polymer films, exhibited high sensitivity and selectivity for L-Histidine, demonstrating its potential in bioanalytical applications (Zhang et al., 2018).
Colorimetric Detection
- Diagnostic Applications : L-Histidine has been utilized in a colorimetric detection method, where it inhibits the oxidation of a specific system triggered by copper ions. This approach could be used for the quantitative determination of L-Histidine concentration in samples, with implications for clinical diagnosis (Zhang et al., 2021).
Physiological Importance and Supplement Use
- Health Implications : Research has highlighted the physiological importance of L-Histidine, discussing its roles in various biological processes and its potential as a supplement in diverse health conditions. This research provides a comprehensive view of its biochemical and therapeutic significance (Holeček, 2020).
Fluorescent Sensing and Environmental Impact
- Environmental Sensing : L-Histidine's role in the development of a dual-emission fluorescent sensor has been explored. This sensor shows high sensitivity for detecting L-Histidine and Cu2+, indicating its potential use in environmental monitoring and pollution control (Wang et al., 2020).
Antioxidative Properties
- Antioxidant Activities : Studies on histidine-containing peptides, designed from peptide fragments found in soybean protein digests, have shown antioxidative properties. This research contributes to understanding the role of L-Histidine in preventing oxidation and its potential therapeutic applications (Chen et al., 1998).
Microbial Production and Therapeutic Applications
- Microbial Engineering : Efforts have been made to engineer Escherichia coli for the overproduction of L-Histidine from glucose, highlighting its therapeutic and ergogenic properties. This research represents a significant advancement in microbial fermentation technology for amino acid production (Wu et al., 2020).
Stability in Pharmaceutical Formulations
- Formulation Stability : Histidine's stabilizing effects on proteins during freeze-drying have been investigated. This study provides insights into the use of L-Histidine in pharmaceutical formulations, especially in preserving protein stability (Al-Hussein & Gieseler, 2013).
Safety and Hazards
Zukünftige Richtungen
L-Histidine and its derivatives have shown potential as future molecular devices. They have been acknowledged for their applications in designing future switching devices and logic gates . Additionally, L-Histidine derivatives have been studied for their potential in nonlinear optical device applications .
Wirkmechanismus
Target of Action
L-Histidine dihydrochloride, also known as (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, is an essential amino acid that plays a crucial role in various biological processes. The primary target of L-Histidine is the enzyme histidine decarboxylase , which catalyzes the conversion of L-Histidine to histamine .
Mode of Action
L-Histidine interacts with its target, histidine decarboxylase, to produce histamine, a biogenic amine. Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . Histamine acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors .
Biochemical Pathways
L-Histidine is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase . The production of histamine from L-Histidine is a crucial step in the histidine biosynthetic pathway .
Pharmacokinetics
L-Histidine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of L-Histidine .
Result of Action
The production of histamine from L-Histidine has several physiological effects. Histamine stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .
Action Environment
The action of L-Histidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Histidine, which may influence its interaction with its target enzyme, histidine decarboxylase . Additionally, the presence of other molecules in the environment, such as ATP and PRPP, is necessary for the biosynthesis of L-Histidine .
Biochemische Analyse
Biochemical Properties
L-Histidine dihydrochloride acts as a precursor to histamine and a component of carnosine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, it is metabolized to histamine, which is involved in a wide range of physiological responses .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a precursor to histamine, it plays a role in the regulation of gastric acid secretion, immune response, and neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is converted into histamine by the enzyme histidine decarboxylase . Histamine then binds to its receptors, leading to various physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects, high doses could potentially lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to histamine by the enzyme histidine decarboxylase . This process also involves various cofactors and can impact metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJCDBUNISUVGZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-02-7 | |
| Record name | L-Histidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-histidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Histidine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



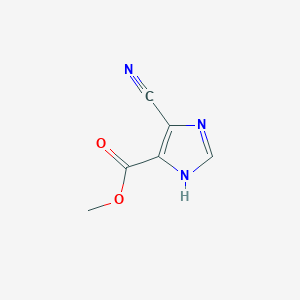



![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
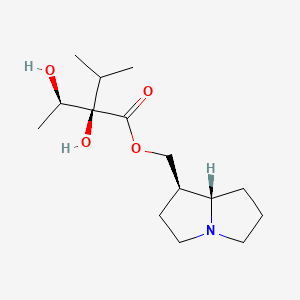
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)

